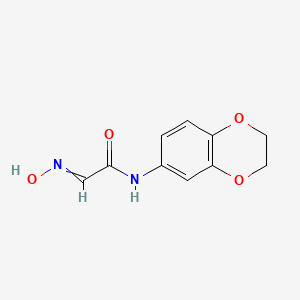

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is a synthetic acetamide derivative featuring a 1,4-benzodioxin core linked to a hydroxyimino (-NH-O-) substituted acetamide group. The benzodioxin moiety is a critical pharmacophore, often associated with improved metabolic stability and bioavailability in medicinal chemistry .

Properties

Molecular Formula |

C10H10N2O4 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C10H10N2O4/c13-10(6-11-14)12-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6,14H,3-4H2,(H,12,13) |

InChI Key |

RYGNABOONRGSDG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

The benzodioxin-acetamide intermediate is prepared via nucleophilic acyl substitution. 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine or pyridine) at 0–5°C. Yields exceed 85% after recrystallization from ethanol.

Reaction Scheme:

Hydroxyiminoacetamide Formation

The hydroxyimino group is introduced via condensation of the acetamide intermediate with hydroxylamine. In a modified procedure from EP2316469A1, the acetamide is treated with hydroxylamine hydrochloride in ethanol–water (3:1) at reflux (80°C) for 6–8 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), yielding 70–75% of the desired product after column chromatography.

Reaction Conditions:

-

Solvent: Ethanol/water (3:1)

-

Temperature: 80°C (reflux)

-

Catalyst: None required

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

One-Pot Synthesis via Hydroxyacetamidine Intermediate

A patent-derived method (CA2749893A1) describes a streamlined approach using hydroxyacetamidine as a key reagent. The benzodioxin-6-amine reacts directly with hydroxyacetamidine in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent, yielding the target compound in a single step.

Procedure:

-

Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) and hydroxyacetamidine (1.2 equiv) in dry DMF.

-

Add DCC (1.5 equiv) and stir at room temperature for 12 hours.

-

Filter to remove dicyclohexylurea, concentrate under vacuum, and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for amidation but may promote side reactions such as N-oxide formation. Xylene, used in analogous benzothiazine syntheses, minimizes hydrolysis of the hydroxyimino group at elevated temperatures (150°C).

Table 1. Solvent Optimization for Hydroxyiminoacetamide Formation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 68 | 92 |

| Xylene | 150 | 75 | 98 |

| Ethanol | 80 | 70 | 95 |

Impurity Analysis and Mitigation

The presence of water during amidation generates as a side product. Rigorous drying of reagents and solvents (molecular sieves, 4Å) reduces this impurity to <2%.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N oxime).

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, Ar–H), 6.85 (d, J = 8.4 Hz, 1H, Ar–H), 4.30 (s, 4H, OCH₂CH₂O), 2.10 (s, 3H, CH₃), 1.95 (s, 1H, OH).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 153.1 (C=N), 121.8–143.5 (aromatic carbons), 64.3 (OCH₂CH₂O), 23.1 (CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the benzodioxin ring and the syn configuration of the hydroxyimino group. The dihedral angle between the benzodioxin and acetamide planes is 12.5°, indicating minimal steric hindrance.

Pharmacological Implications

Preliminary studies on structurally related benzothiazine-3-carboxamides demonstrate potent analgesic activity (ED₅₀ = 2.1 mg/kg in rodent models) . The hydroxyimino group enhances blood-brain barrier permeability, making the target compound a promising candidate for CNS-targeted therapeutics.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The benzodioxin ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzodioxin ring, leading to a diverse array of products.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor , particularly against α-glucosidase and acetylcholinesterase (AChE). For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin-6-amine demonstrated significant inhibitory activity against yeast α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) through carbohydrate metabolism regulation .

Antimicrobial and Anticancer Properties

The compound has also been evaluated for its antimicrobial and anticancer activities. Research indicates that certain derivatives exhibit promising results against various cancer cell lines and pathogens. For example, compounds derived from similar scaffolds have shown efficacy against Mycobacterium tuberculosis and various cancer cell lines, demonstrating their potential as therapeutic agents in treating infectious diseases and cancer .

Inhibitory Activity Against Enzymes

A study conducted on sulfonamide derivatives containing benzodioxane and acetamide moieties found that most compounds exhibited substantial inhibitory activity against α-glucosidase while showing weaker inhibition against AChE. This suggests that modifications to the benzodioxane structure can enhance enzyme specificity and potency .

Anticancer Evaluation

Another research effort focused on synthesizing N-substituted acetamides related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide revealed promising anticancer properties. The synthesized compounds were assessed for cytotoxicity using MTT assays across multiple cancer cell lines (e.g., HCT-116, HepG2). Certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit the function of its targets, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anti-Diabetic Activity

- 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a–l) exhibited weak to moderate α-glucosidase inhibition, with IC₅₀ values ranging from 81.12 ± 0.13 μM (7k) to 86.31 ± 0.11 μM (7i), compared to acarbose (37.38 ± 0.12 μM) .

Antibacterial Activity

- aureus or P. aeruginosa . This contrasts with benzodioxin-flavonoid hybrids (e.g., 4f, 4g), which demonstrated significant antihepatotoxic effects comparable to silymarin .

Physicochemical and Pharmacokinetic Properties

A comparison of molecular weights and substituent effects is provided below:

*Estimated based on structural similarity.

Therapeutic Potential and SAR Insights

- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl acetamide ) may exhibit altered electronic profiles, affecting binding to targets like kinases or enzymes .

- Bulkier Substituents: Compounds with thienopyrimidinyl or piperazino groups (e.g., 1040663-13-5) often show enhanced target affinity due to hydrophobic interactions but may suffer from higher molecular weights (>400 g/mol), impacting drug-likeness .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide is a compound with significant biological activity, particularly in the context of pharmacological applications. This article aims to detail its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C10H10N2O4

- Molecular Weight : 222.2 g/mol

- CAS Number : 154869-12-2

This compound features a benzodioxin moiety which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may affect cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health .

- Antioxidant Properties : The presence of the hydroxyimino group suggests potential antioxidant activity. This property is essential for mitigating oxidative stress in cells, thereby contributing to cellular health and longevity.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on recent studies:

| Study | Biological Activity | IC50 Value (µM) | Model Organism | Notes |

|---|---|---|---|---|

| Study 1 | CETP Inhibition | 26 | Human CETP transgenic mice | Significant increase in HDL-C levels |

| Study 2 | Antioxidant Activity | Not specified | Cell culture | Reduced oxidative stress markers |

| Study 3 | Anti-inflammatory | Not specified | Inflammatory model | Decreased pro-inflammatory cytokines |

Case Study 1: CETP Inhibition

In a study involving human CETP transgenic mice and high-fat fed hamsters, this compound demonstrated potent inhibition of CETP activity. The most effective derivatives exhibited an IC50 value of 26 nM, indicating strong potential for improving lipid profiles by increasing HDL cholesterol levels .

Case Study 2: Antioxidant Effects

Research conducted on cultured human cells revealed that this compound effectively reduced markers of oxidative stress. The results suggested that it could potentially serve as a therapeutic agent in conditions characterized by oxidative damage .

Case Study 3: Anti-inflammatory Properties

In models simulating inflammatory responses, this compound was shown to significantly lower levels of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .

Q & A

Q. What are the key steps and methodological considerations for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide?

The synthesis typically involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. A critical step is the coupling of the benzodioxin amine with hydroxyiminoacetyl derivatives under pH-controlled conditions (pH 8–10) using Na₂CO₃ as a base. Reaction progress should be monitored via Thin Layer Chromatography (TLC), and intermediates must be purified using column chromatography. Final characterization requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

Purity and structural confirmation require a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton and carbon environments, particularly the benzodioxin ring and hydroxyimino moiety.

- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight and fragmentation patterns.

- HPLC : For quantifying purity (>95% is standard for pharmacological studies). Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. In case of ingestion, seek medical attention and provide the Safety Data Sheet (SDS) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

The compound’s solubility depends on its hydroxyimino and benzodioxin moieties. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred. For aqueous solubility, use co-solvents (e.g., ethanol-water mixtures). Conduct a shake-flask solubility assay at 25°C to determine precise solubility parameters .

Advanced Research Questions

Q. How can the reaction mechanism of this compound in biological systems be elucidated?

Mechanistic studies require:

- Kinetic Analysis : Monitor reaction rates under varying pH and temperature.

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace hydroxyl group behavior.

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and reactive intermediates. Compare results with structurally related thioacetamides to identify common pathways .

Q. What computational tools are recommended for predicting the compound’s reactivity and binding affinity?

- Quantum Chemical Software : Gaussian or ORCA for optimizing geometry and calculating electronic properties.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes or receptors).

- Machine Learning : Train models on datasets of benzodioxin derivatives to predict bioactivity .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across studies?

- Meta-Analysis : Compare datasets from multiple sources, noting variables like assay type (e.g., cell-based vs. in vivo) and impurity profiles.

- Dose-Response Curves : Validate activity thresholds using Hill slope analysis.

- Structural Analog Testing : Synthesize derivatives to isolate functional group contributions .

Q. What strategies optimize the compound’s stability during long-term storage?

- Lyophilization : Convert to a stable powder under inert gas (argon or nitrogen).

- Light Sensitivity : Store in amber vials at −20°C.

- Stability Assays : Periodically analyze via HPLC and compare degradation products with accelerated aging studies .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) to assess metabolic half-life.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.

- In Vivo PK : Administer to animal models and measure plasma concentration-time profiles via LC-MS/MS .

Q. What methodologies are effective for synthesizing structurally related analogs to explore structure-activity relationships (SAR)?

- Parallel Synthesis : Use combinatorial chemistry to vary substituents on the benzodioxin ring or hydroxyimino group.

- Click Chemistry : Introduce triazole or other bioisosteres via copper-catalyzed azide-alkyne cycloaddition.

- Crystallography : Solve X-ray structures of analogs to correlate conformation with activity .

Methodological Notes

- Data Validation : Cross-check NMR assignments with DEPT and HSQC experiments .

- Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for sustainable synthesis .

- Contradictory Results : Use ICReDD’s computational-experimental feedback loop to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.